molecular formula C11H17Cl2N3O B3106879 (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1609388-34-2

(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Cat. No.: B3106879
CAS No.: 1609388-34-2
M. Wt: 278.18
InChI Key: SLVRPCSHSKLPDW-XRIOVQLTSA-N
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Description

(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride is a chiral pyrrolidinone derivative featuring a 3-pyridinylmethylaminomethyl substituent at the 5-position of the pyrrolidinone ring. The compound’s stereochemistry (S-configuration at C5) and dihydrochloride salt form enhance its solubility and stability, making it suitable for pharmaceutical and fine chemical applications . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVRPCSHSKLPDW-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, also known by its CAS number 1609388-34-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅Cl₂N₃O
  • Molecular Weight : 278.18 g/mol
  • CAS Number : 1609388-34-2

The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as an inhibitor of specific biological pathways involved in inflammation and neuroprotection.

  • Neuroprotective Effects :
    • The compound has shown promise in preclinical studies for neuroprotection, possibly through modulation of neurotransmitter systems. It may enhance cognitive functions by acting on cholinergic pathways.
  • Anti-inflammatory Activity :
    • Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
NeuroprotectionPotential to enhance cognitive function and protect against neurodegeneration
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
Enzyme inhibitionPossible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

Case Studies

  • Neuroprotective Study :
    A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in memory performance and reduced amyloid plaque formation, suggesting a potential role in cognitive enhancement and neuroprotection.
  • Anti-inflammatory Research :
    In vitro assays demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory properties.
  • Enzyme Inhibition Analysis :
    The compound was tested for its inhibitory effects on AChE and BChE using standard enzymatic assays. Results showed moderate inhibition levels, indicating potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways. Its dual functionality as both an amine and a cyclic structure provides advantages in drug design, particularly in creating compounds with improved efficacy and reduced side effects.
  • Biological Activity Studies : Research has shown that (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride exhibits significant interactions with various biological macromolecules. Studies have focused on its effects on specific enzymes and receptors, which are crucial for understanding its therapeutic potential.

Structural Analogues

The compound shares structural similarities with other biologically active molecules. Here is a comparative table highlighting some notable analogues:

Compound NameStructural FeaturesBiological Activity
3-PyridylmethanolPyridine ring; alcohol groupAntimicrobial effects
2-PyrrolidinoneLactam structure; versatile reactivitySolvent and intermediate in synthesis
N-MethylpyrrolidoneN-substituted pyrrolidine; polar aprotic solventUsed in drug formulation and extraction

The unique combination of structural elements in this compound may confer distinct biological activities not observed in its analogues.

Interaction Studies

Research has demonstrated the importance of interaction studies to elucidate how this compound interacts with target proteins. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR) : This method allows for real-time monitoring of interactions between the compound and biomolecules.
  • X-ray Crystallography : Used to determine the precise binding modes of the compound at the molecular level.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest favorable profiles that warrant further exploration in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride with three analogs:

Table 1: Key Structural and Commercial Attributes

Compound Name CAS Number Empirical Formula Availability Key Features
This compound Not provided C₁₂H₁₆N₃O · 2HCl Discontinued S-configuration, 3-pyridinyl substituent
(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride 1286208-22-7 C₁₂H₁₆N₃O · 2HCl Available (Parchem) R-configuration, 4-pyridinyl substituent
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride Not provided C₆H₁₀N₄ · 2HCl Available (AldrichCPR) Pyrimidine core, lacks pyrrolidinone ring
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Not provided C₁₂H₁₅FN₃ · 2HCl Available (AldrichCPR) Benzimidazole core, fluorinated substituent

Stereochemical and Substituent Position Differences

  • (5S)- vs. (5R)-Pyrrolidinone Derivatives: The (5S) and (5R) enantiomers (e.g., CAS 1286208-22-7) exhibit divergent biological activities due to stereochemical preferences in target binding. For instance, the R-configuration in the 4-pyridinyl analog may favor interactions with enzymes like kinases or neurotransmitter receptors .
  • 3-Pyridinyl vs. 4-Pyridinyl Substituents : The 3-pyridinyl group in the (5S) compound introduces steric and electronic differences compared to the 4-pyridinyl isomer. The 4-pyridinyl analog’s substituent orientation could enhance π-π stacking with aromatic residues in protein binding pockets .

Core Structure Variations

  • Pyrrolidinone vs. Pyrimidine/Benzimidazole: The pyrrolidinone core in this compound offers conformational flexibility, whereas pyrimidine (C₆H₁₀N₄ · 2HCl) and benzimidazole (C₁₂H₁₅FN₃ · 2HCl) cores are rigid and planar. This rigidity may limit their utility in targeting dynamic binding sites .

Pharmacological and Commercial Implications

  • The discontinued status of this compound suggests challenges in synthesis or niche applicability compared to available analogs.
  • The 4-pyridinyl derivative (CAS 1286208-22-7) remains commercially accessible, highlighting its broader utility in medicinal chemistry workflows .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as reductive amination between 3-pyridinylmethylamine and a pyrrolidinone derivative, followed by hydrochlorination. Key intermediates should be purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, outlines a similar synthesis protocol for a pyrrolidine derivative, emphasizing chiral resolution steps for stereochemical fidelity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Refer to GHS hazard classifications for structurally related compounds. and highlight risks of skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, follow first-aid measures such as flushing eyes with water for 15 minutes and seeking medical attention .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

  • Methodology : Perform HPLC analysis (e.g., C18 column, UV detection at 254 nm) to assess purity (>98%). Stability studies should test degradation under light, humidity, and temperature (e.g., 4°C, -20°C). recommends lyophilization for hygroscopic hydrochloride salts and storage in desiccated, amber vials .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported biological activity data for this compound?

  • Methodology : Conduct systematic meta-analyses to identify variables (e.g., assay conditions, cell lines). For example, emphasizes controlling environmental factors (pH, temperature) and using standardized positive/negative controls. Replicate conflicting studies with identical parameters to isolate confounding variables .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological targets (e.g., NMDA receptors)?

  • Methodology : Combine in vitro binding assays (e.g., radioligand displacement) with molecular dynamics simulations. and highlight the utility of pyridine/pyrrolidine hybrids in receptor interaction studies, suggesting docking simulations using software like AutoDock Vina to map binding pockets .

Q. How can researchers resolve contradictions in pharmacokinetic data between rodent and primate models?

  • Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic enzymes (e.g., CYP450 isoforms). ’s split-plot experimental design can be adapted to compare bioavailability across species, adjusting for variables like plasma protein binding and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Reactant of Route 2
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(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

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